molecular formula C8H9IN2O2 B2473378 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2193067-38-6

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2473378
CAS RN: 2193067-38-6
M. Wt: 292.076
InChI Key: AMBYXYXDLPTIOC-UHFFFAOYSA-N
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Description

The compound “3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a derivative of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid . It has a molecular weight of 166.18 . The compound is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound can be achieved through a straightforward process. The building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold can be easily decorated in the 3rd position . A simple two-step sequence leads to iodine derivatives, which are suitable substrates for obtaining organometallic products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Chemistry and Properties

This compound's chemistry and properties are closely related to heterocyclic compounds which are essential building blocks for various biologically active compounds in organic chemistry. Heterocyclic compounds have diverse synthetic applicability and biological activity. The pyrazolo and pyridine derivatives are significant scaffolds in heterocyclic compounds due to their varied biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These derivatives serve as a guide for many scientists in medicinal chemistry, offering insights into the synthesis and potential biological applications of these compounds (Cetin, 2020).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a closely related scaffold, has been demonstrated to interact with kinases via multiple binding modes, making it a versatile candidate for the design of kinase inhibitors. These compounds typically bind to the hinge region of the kinase and have been claimed for kinase inhibition in many patents. Their ability to form a hydrogen bond donor-acceptor pair, which is a common interaction among kinase inhibitors, particularly at the hinge region, makes them key scaffolds in kinase inhibitor design (Wenglowsky, 2013).

Synthesis and Applications in Organic Chemistry

The compound's relevance in organic synthesis and catalysis is highlighted by its structural resemblance to various heterocyclic N-oxide molecules, which are important in forming metal complexes, designing catalysts, and in medicinal applications. These N-oxide compounds demonstrate amazing functionalities in areas including asymmetric catalysis and synthesis and have been employed in advanced chemistry and drug development investigations (Li et al., 2019).

Biological Applications

The biological significance of pyrimidine, a related heterocycle, is notable in its use as recognition units for the synthesis of optical sensors and its range of biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their diverse applications in various fields of biology and medicine (Jindal & Kaur, 2021).

Drug Development and Pharmacology

The compound's framework is closely related to various heterocyclic systems that play a significant role in drug development. Pyrazolo[1,5-a]pyrimidine, for example, has shown a wide range of medicinal properties, including anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds have garnered significant attention among medicinal chemists, leading to the development of numerous drug candidates (Cherukupalli et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound has potential applications in medicinal chemistry. The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are being discussed . The compound can be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBYXYXDLPTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)I)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193067-38-6
Record name 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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